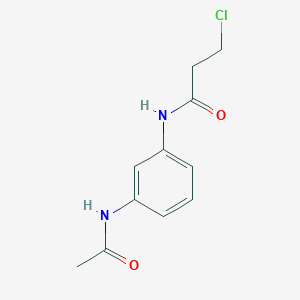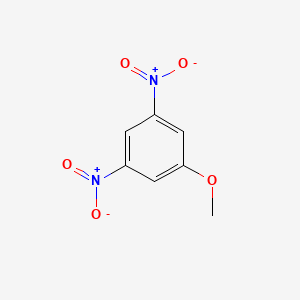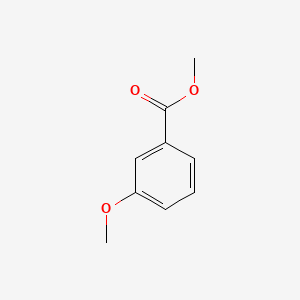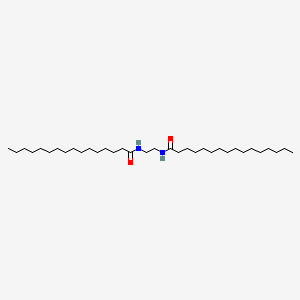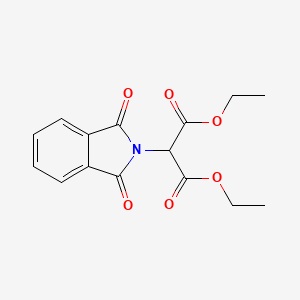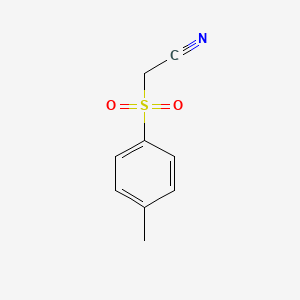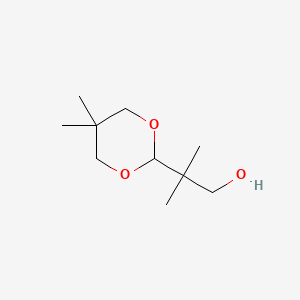
beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol
Übersicht
Beschreibung
“beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol” is a chemical compound with the CAS number 7299-86-7 . It is also known by other names such as "2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol" .
Molecular Structure Analysis
The molecular weight of “beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol” is 188.26 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count . The exact mass is 188.14124450 .Physical And Chemical Properties Analysis
The physical and chemical properties of “beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol” include a molecular weight of 188.26, an XLogP3 of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The density is 1.031 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Thermomorphic Systems and Catalysis
Thermomorphic systems incorporating derivatives of beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol have been developed for use in asymmetric hydrogenation reactions. These systems enable facile catalyst recovery through simple cooling and precipitation methods, maintaining high enantioselectivity across multiple cycles (Huang et al., 2006).
Surface Tension and Density Studies
Research on mixtures containing 1,3-dioxolane derivatives has focused on understanding intermolecular interactions in binary mixtures by studying their surface tension and density. These studies provide insights into the nature and type of interactions, contributing to the development of more efficient solvent systems (Calvo et al., 2004).
Lignin Depolymerization
Studies have shown that mixtures involving 1,4-dioxane derivatives are effective in depolymerizing lignin into valuable phenolic monomers. This application is crucial for valorizing lignin, a major component of lignocellulosic biomass, into useful chemical feedstocks (Wu et al., 2019).
Synthesis of Chiral Compounds
Chiral ligands derived from tartrates and incorporating 1,4-dioxane backbones have been synthesized and applied in asymmetric hydrogenation. These ligands have proven to be efficient in producing chiral amines or beta-amino alcohols with high enantioselectivities, underscoring the role of the 1,4-dioxane backbone in stabilizing metal-ligand chelate conformations (Li et al., 2002).
Solvent Effects on Chemical Reactions
Research on the effects of solvents, including 1,4-dioxane derivatives, on the beta-O-4 bond cleavage of lignin model compounds reveals significant insights into the degradation mechanisms and rates. This knowledge is pivotal for the development of efficient processes for lignin valorization and the synthesis of bio-based chemicals (Takeno et al., 2012).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2)6-12-8(13-7-9)10(3,4)5-11/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPKUZZRGKREJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223268 | |
| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
CAS RN |
7299-86-7 | |
| Record name | β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta,beta,5,5-Tetramethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETA,BETA,5,5-TETRAMETHYL-1,3-DIOXANE-2-ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACS5X9K6VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)

